4,4'-Bis(dimethylamino)benzhydrol

Catalog No.
S569306
CAS No.
119-58-4
M.F
C17H22N2O
M. Wt
270.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Bis(dimethylamino)benzhydrol

CAS Number

119-58-4

Product Name

4,4'-Bis(dimethylamino)benzhydrol

IUPAC Name

bis[4-(dimethylamino)phenyl]methanol

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

InChI

InChI=1S/C17H22N2O/c1-18(2)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(3)4/h5-12,17,20H,1-4H3

InChI Key

YLZSIUVOIFJGQZ-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)O

Synonyms

4,4'-bis(dimethylamino)benzhydrol, 4,4'-bisdimethylaminodiphenylcarbinol, Michler's hydrol

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)O

4,4'-Bis(dimethylamino)benzhydrol is an organic compound characterized by the molecular formula C17H22N2OC_{17}H_{22}N_{2}O and a molecular weight of approximately 270.37 g/mol. It appears as a white solid and is soluble in various organic solvents. This compound is notable as the reduced derivative of Michler's ketone and serves as a precursor to triarylmethane dyes, which are widely used in dyeing and pigment industries .

While detailed toxicity data is limited, 4,4'-Bis(dimethylamino)benzhydrol should be handled with care as it may be irritating to the skin, eyes, and respiratory system []. Deposited dust can pose an explosion hazard []. Always consult safety data sheets (SDS) before handling this compound and wear appropriate personal protective equipment (PPE).

, primarily due to its functional groups. Key reactions include:

  • Reduction Reactions: It can be synthesized through the reduction of 4,4'-bis(dimethylamino)benzophenone using zinc dust and an alkali metal hydroxide in a lower alcohol as the reaction medium .
  • Formation of Dyes: The compound can react with other aromatic compounds to form triarylmethane dyes, which are significant in textile applications .
  • Oxidation: Under certain conditions, it may undergo oxidation to regenerate Michler's ketone or related compounds .

The primary synthesis method involves the reduction of 4,4'-bis(dimethylamino)benzophenone. The typical procedure includes:

  • Reagents: Zinc dust and an alkali metal hydroxide (e.g., potassium hydroxide) are combined with the benzophenone derivative in a lower alcohol (such as ethanol).
  • Reaction Conditions: The mixture is refluxed for several hours to ensure complete reaction.
  • Isolation: After cooling, the product is isolated by decanting the solvent from zinc residues, followed by washing and drying to yield a solid product with a melting point around 94-101 °C .

Alternative synthetic routes may also exist, but this method is widely referenced for its efficiency and yield.

4,4'-Bis(dimethylamino)benzhydrol finds applications in:

  • Dye Production: It acts as an intermediate in synthesizing various dyes used in textiles and inks.
  • Organic Synthesis: The compound serves as a reducing agent and catalyst in numerous organic reactions .
  • Research: Its properties make it useful for studying reaction mechanisms involving electron transfer.

Studies have explored the interactions of 4,4'-bis(dimethylamino)benzhydrol with other chemical species. For instance:

  • It has been shown to react with azobenzene derivatives, indicating potential applications in dye chemistry and organic synthesis .
  • Its ability to donate electrons makes it an interesting subject for research into electron transfer processes in organic chemistry.

Several compounds share structural characteristics or functional properties with 4,4'-bis(dimethylamino)benzhydrol. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
Michler's KetoneYesPrecursor to 4,4'-bis(dimethylamino)benzhydrol
4-DimethylaminobenzophenoneYesActs as an oxidizing agent
3,3'-DiaminobenzhydrolModerateDifferent substitution pattern on the benzene ring
Bis(4-(dimethylamino)phenyl)methanolYesSimilar structure but different functional groups
N,N,N',N'-Tetramethyl-1,3-benzenediamineModerateDifferent amine substitution pattern

The uniqueness of 4,4'-bis(dimethylamino)benzhydrol lies in its dual roles as both a reducing agent and a precursor for dye synthesis, making it particularly valuable in both chemical research and industrial applications .

Catalytic Reduction Strategies for Michler’s Ketone Derivatives

The reduction of Michler’s ketone to 4,4'-bis(dimethylamino)benzhydrol is predominantly achieved through hydride transfer reactions. Sodium borohydride (NaBH₄) in ethanol or tetrahydrofuran (THF) remains the most widely employed method, yielding >90% conversion at room temperature. The mechanism involves nucleophilic attack by BH₄⁻ on the carbonyl carbon, followed by protonation to form the benzhydrol. Lithium aluminum hydride (LiAlH₄) offers alternative selectivity under anhydrous conditions but requires stringent temperature control (−10°C) to prevent over-reduction.

Recent studies highlight the efficacy of transition-metal catalysts for selective hydrogenation. Palladium-supported carbon nanotubes (Pd/BCNT) catalyze the hydrogenation of Michler’s ketone at 20 bar H₂ and 313 K, achieving 96.3% conversion with 99.3% selectivity for 4,4'-bis(dimethylamino)benzhydrol. Comparative kinetics reveal a lower activation energy (Eₐ = 45 kJ/mol) for Pd/BCNT versus conventional Pd/Norit systems (Eₐ = 58 kJ/mol), attributed to nitrogen-doped defects enhancing H₂ dissociation.

CatalystTemperature (K)Conversion (%)Selectivity (%)
Pd/BCNT31396.399.3
Pd/Norit31398.476.6
NaBH₄/EtOH29892.195.8

Table 1: Comparative performance of reduction catalysts.

Solvent-Mediated Optimization in Leuco Compound Synthesis

Solvent polarity critically influences reaction kinetics and product purity. Polar aprotic solvents like dimethylformamide (DMF) accelerate NaBH₄-mediated reductions by stabilizing intermediate borate complexes, reducing reaction time from 24 h to 4 h. Conversely, nonpolar solvents (e.g., toluene) favor higher stereoselectivity but necessitate elevated temperatures (80°C).

Water-based systems have emerged as sustainable alternatives. Hydroxypropyl methylcellulose (HPMC) hydrogels facilitate micellar encapsulation of Michler’s ketone, enabling 89% yield at 50°C via phase-transfer catalysis. This approach minimizes organic waste and enhances energy efficiency, aligning with green chemistry principles.

Acid-Catalyzed Etherification Reactions and Byproduct Analysis

4,4'-Bis(dimethylamino)benzhydrol undergoes acid-catalyzed etherification to form bis(benzhydryl)ethers, key intermediates in polymer chemistry. p-Toluenesulfonyl chloride (5 mol%) in solvent-free conditions at 110°C achieves 86% yield within 15 minutes, outperforming traditional H₂SO₄ methods (72% yield, 2 h). The mechanism proceeds via in situ HCl generation, protonating the hydroxyl group to form a carbocation intermediate, which undergoes nucleophilic attack by a second benzhydrol molecule.

Byproduct analysis reveals competing formation of benzhydryl tosylate (≤9%) under excess TsCl, necessitating stoichiometric optimization. GC-MS studies identify diphenylmethane (≤1.5%) as a minor side product during over-hydrogenation, mitigated by controlling H₂ partial pressure.

Green Chemistry Approaches for Industrial-Scale Production

Industrial adoption of 4,4'-bis(dimethylamino)benzhydrol synthesis emphasizes solvent recycling and catalyst recovery. Propylene carbonate (PC), a biodegradable solvent, enables FeCl₃-catalyzed etherification with 91% yield and 98% solvent recovery via vacuum distillation. Flow reactor systems further enhance sustainability, reducing energy consumption by 40% compared to batch processes.

Life-cycle assessments (LCAs) demonstrate that enzymatic catalysis using alcohol dehydrogenases reduces carbon footprint by 62% relative to NaBH₄ methods, though current enzyme costs remain prohibitive for large-scale use.

The thermodynamic characterization of molecular interactions with amyloid β-sheet structures represents a fundamental area of investigation in protein aggregation research. Binding thermodynamics with β-sheet-rich fibrils encompasses the quantitative analysis of molecular recognition events that occur when small molecule compounds interact with the highly ordered, cross-β structure characteristic of amyloid fibrils.

The thermodynamic parameters governing these interactions include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes that occur during binding events. These parameters provide crucial insights into the driving forces behind molecular recognition and the stability of resulting complexes. Research has demonstrated that the thermodynamic stability of β-sheet structures is largely determined by the formation of desolvated backbone-backbone hydrogen bonds enveloped by hydrophobic cores.

In the context of amyloid fibrils, binding thermodynamics studies have revealed that molecular recognition events are characterized by complex energy landscapes. The folding thermodynamics of β-sheet peptides demonstrate that apparent native populations depend significantly on which observable parameters are studied, with hydrophobicity energy and the number of native hydrogen bonds yielding different thermodynamic profiles. This complexity arises from the heterogeneous nature of binding sites available on fibril surfaces and the multiple conformational states that can be adopted by both the fibril structure and binding partners.

Quantitative structure-activity relationship (QSAR) studies have identified that compound polarizability and hydrophobicity serve as key thermodynamic mediators of binding selectivity for β-sheet aggregates. These studies demonstrate that binding affinity can be modulated through simple chemical design considerations, with polarizability being particularly important for compounds exhibiting donor-π-acceptor architecture. The thermodynamic analysis reveals that van der Waals forces and non-electrostatic solvation energy represent the dominant descriptors of binding energy at fibril surface sites.

Table 1: Thermodynamic Parameters for β-Sheet Binding Interactions

ParameterTypical RangeSignificance
ΔH (kJ/mol)-20 to -50Favorable enthalpy indicates strong intermolecular interactions
ΔS (J/mol·K)-50 to +100Entropy changes reflect conformational and solvation effects
ΔG (kJ/mol)-15 to -35Overall binding favorability and complex stability
Kd (μM)0.1 to 100Binding affinity and specificity

The thermodynamic characterization of these interactions has practical implications for understanding disease mechanisms and developing therapeutic interventions. For instance, studies on prion protein interactions demonstrate that the thermodynamic stability of different conformational states influences species barriers and transmission patterns. The binding thermodynamics reveal that heterologous protein isoforms can bind with reduced conversion efficiency, indicating that thermodynamic factors control the sequence specificity of pathological conformational changes.

Solvatochromic Behavior in Heterogeneous Biological Systems

Solvatochromic behavior in heterogeneous biological systems represents a sophisticated analytical approach for investigating molecular interactions within complex biological environments. Solvatochromism, defined as the change in absorption and emission properties of chromophores in response to varying solvent polarity, provides valuable insights into the local microenvironment surrounding target molecules.

The fundamental principles underlying solvatochromic behavior involve the differential stabilization of ground and excited electronic states by the surrounding medium. When a solvatochromic probe molecule undergoes electronic excitation, the resulting change in dipole moment leads to altered interactions with the local environment. In more polar environments, excited states with increased dipole moments experience greater stabilization, resulting in red-shifted (bathochromic) absorption and emission spectra. Conversely, decreased polarity environments produce blue-shifted (hypsochromic) spectral changes.

In biological systems, solvatochromic probes serve as sensitive reporters of local polarity, hydration states, and molecular interactions. The heterogeneous nature of biological environments presents unique challenges and opportunities for solvatochromic analysis. Different cellular compartments, protein binding sites, and membrane interfaces exhibit distinct dielectric properties that can be distinguished through careful selection of appropriate solvatochromic probes.

The application of solvatochromic methods to protein conformational studies has revealed remarkable sensitivity to subtle structural changes. Research has demonstrated that solvatochromic probes can distinguish between proteins differing by only two amino acid substitutions, proteins with different glycosylation profiles, and proteins in different conformational states based on cofactor binding. This sensitivity arises from the probes' ability to detect changes in the local dielectric environment that accompany structural modifications.

Table 2: Solvatochromic Parameters in Biological Systems

System TypePolarity Range (ET(30))Typical Spectral Shift (nm)Applications
Aqueous buffer63-65Reference baselineControl measurements
Protein binding sites45-5515-35Conformational analysis
Membrane interfaces35-4525-50Membrane dynamics
Hydrophobic pockets30-4040-60Binding site characterization

The complexity of biological systems requires sophisticated analytical approaches to extract meaningful information from solvatochromic data. The traditional Lippert-Mataga model, which assumes simple dielectric interactions, often proves insufficient for biological applications where specific hydrogen bonding, aggregation effects, and conformational changes play significant roles. Advanced theoretical frameworks incorporating time-dependent density functional theory (TDDFT) and mixed solvation models have been developed to address these limitations.

Solvatochromic behavior in amyloid research has particular relevance for understanding the heterogeneous environments created by protein aggregation. The formation of amyloid fibrils creates local environments with altered polarity and hydration compared to native protein structures. Solvatochromic probes can detect these changes and provide information about the accessibility of different regions within fibril structures to solvent molecules.

Comparative Binding Affinity Across Prion Protein Isoforms

The investigation of comparative binding affinity across prion protein isoforms represents a critical area of research for understanding species barriers, strain specificity, and therapeutic target identification in prion diseases. Prion proteins exist in multiple conformational isoforms, including the normal cellular form (PrPC) and the disease-associated scrapie form (PrPSc), each exhibiting distinct binding properties and biological activities.

Comparative binding studies have revealed that the sequence specificity of prion protein interactions correlates strongly with species barriers observed in prion transmission. Research using cell-free systems has demonstrated that heterologous prion protein isoforms can bind to disease-associated forms with significantly different affinities compared to homologous interactions. These studies show that binding affinity alone does not determine conversion efficiency, as heterologous proteins can bind with little subsequent conversion to the protease-resistant state.

The development of conformation-dependent monoclonal antibodies has provided powerful tools for quantifying binding affinities across different prion protein isoforms. High-affinity antibodies with dissociation constants (Kd) in the picomolar range have been developed, exhibiting remarkable specificity for particular conformational states. These antibodies demonstrate that binding affinity correlates directly with therapeutic efficacy in cell-based assays, with the most potent therapeutic antibodies showing the highest affinity for the PrPC conformation.

Table 3: Comparative Binding Affinities for Prion Protein Isoforms

IsoformBinding PartnerKd (μM)SpecificityReference
Human PrPCmAb F20-290.0005Human-specific
Bovine PrPCmAb F4-310.0005Cross-species
Mouse PrPCGJP4950.8Mouse-specific
Hamster PrPScHeterologous PrPC10-100Cross-species
Human PrPScTherapeutic antibody0.001Disease-specific

The molecular basis for differential binding affinities has been elucidated through structural studies revealing that prion protein isoforms adopt distinct conformational states with different surface accessibility patterns. Crystal structure analysis shows that neighboring prion protein molecules in some conformational states interact through the formation of four-strand intermolecular β-sheets, with specific residues mediating critical contacts. These structural insights explain how single amino acid polymorphisms can dramatically alter binding affinities and influence disease susceptibility.

Advanced analytical techniques including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to characterize the thermodynamic parameters underlying these differential binding interactions. SPR studies reveal that high-affinity interactions are characterized by rapid association and slow dissociation kinetics, indicating stable complex formation. ITC analysis provides complementary information about the enthalpy and entropy contributions to binding, revealing that favorable binding is typically driven by both enthalpic and entropic factors.

The practical implications of comparative binding affinity studies extend to therapeutic development and diagnostic applications. Understanding the molecular basis for isoform-specific binding has enabled the design of compounds that can selectively target particular conformational states while avoiding interactions with normal cellular proteins. This selectivity is crucial for developing therapeutic interventions that can halt disease progression without interfering with normal cellular functions.

Metal ion coordination represents another important factor influencing comparative binding affinities across prion protein isoforms. Copper binding studies have revealed that different isoforms exhibit varying affinities for metal coordination, with implications for both normal physiological functions and pathological processes. These studies demonstrate that metal coordination can alter the conformational dynamics of prion proteins and influence their interactions with other binding partners.

The heterogeneity of prion protein isoforms within biological systems adds additional complexity to comparative binding studies. Research has shown that different cell types can produce distinct distributions of prion protein isoforms, with primary neuronal cultures exhibiting different patterns compared to immortalized cell lines. This cell-type-dependent heterogeneity influences the observed binding affinities and has implications for understanding disease mechanisms in different biological contexts.

XLogP3

3

Melting Point

101.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 41 of 43 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

119-58-4

Wikipedia

4,4'-bis(dimethylamino)benzhydrol

General Manufacturing Information

Benzenemethanol, 4-(dimethylamino)-.alpha.-[4-(dimethylamino)phenyl]-: ACTIVE

Dates

Last modified: 08-15-2023

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